Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Description
This compound is a 1,2,4-triazine derivative with three key substituents:
- Position 3: A 3-(trifluoromethyl)phenyl group, contributing electron-withdrawing effects and enhancing metabolic stability.
- Position 6: An ethyl carboxylate moiety, influencing solubility and bioavailability.
The molecular formula is C₁₉H₁₃ClF₃N₃O₂S, with a calculated molecular weight of ~439.57 g/mol. Its structure combines electron-deficient (CF₃, Cl) and lipophilic (sulfanyl) groups, making it a candidate for applications in agrochemical or pharmaceutical research .
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2S/c1-2-28-18(27)15-17(29-14-8-6-13(20)7-9-14)24-16(26-25-15)11-4-3-5-12(10-11)19(21,22)23/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWPKSSJROFVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a triazine core with various substituents that contribute to its biological activity. The presence of the trifluoromethyl group and the chlorophenyl moiety are particularly noteworthy due to their influence on pharmacological properties.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C16H14ClF3N2O2S
- Molecular Weight : 392.81 g/mol
Anticancer Activity
Research has indicated that compounds containing triazine rings exhibit promising anticancer properties. A study highlighted that derivatives with similar structures demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A derivative of the triazine scaffold showed an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent antiproliferative activity .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Triazine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The trifluoromethyl group enhances lipophilicity and cellular uptake.
- The chlorophenyl group contributes to increased binding affinity to target proteins.
- Modifications on the triazine ring can lead to variations in biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Data
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Electronic and Steric Effects
- Trifluoromethyl (CF₃) vs. Methyl (Me) :
The CF₃ group at position 3 (main compound) introduces strong electron-withdrawing effects, reducing electron density on the triazine ring compared to the 4-methylphenyl group in the analog from . This may enhance electrophilic reactivity and binding to biological targets. - Chlorine Position (2- vs.
Functional Group Variations
- Sulfanyl (S) vs. Phenoxy (O): The sulfanyl group in the main compound increases lipophilicity compared to the phenoxy group in , which may improve membrane permeability but reduce solubility in polar solvents . Sulfanyl groups are also more susceptible to oxidative metabolism than ether linkages.
Molecular Weight and Bioavailability
- The main compound and its 2-chloro isomer share identical molecular weights but differ in chlorine positioning, which could lead to divergent pharmacokinetic profiles.
- The phenoxy-substituted analog () has a lower molecular weight (335.36 g/mol), suggesting improved solubility but reduced metabolic stability compared to sulfanyl derivatives .
Implications for Research and Development
- Agrochemical Potential: The CF₃ and Cl groups in the main compound align with structural motifs common in herbicides and fungicides, where electron-deficient rings disrupt enzymatic activity.
- Medicinal Chemistry : The sulfanyl group’s lipophilicity could enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted drug discovery.
Preparation Methods
Cyclocondensation of Amidrazones with Carbonyl Derivatives
The reaction of amidrazones with α-ketoesters or diketones under acidic or basic conditions generates 1,2,4-triazines. For example, ethyl 3-amino-1,2,4-triazine-6-carboxylate can be synthesized via cyclocondensation of ethyl 2-cyanoacetate with thiosemicarbazide, followed by oxidation. This intermediate serves as a precursor for further functionalization.
Halogenated Triazine Intermediates
Cyanuric chloride derivatives, such as 3,5-dichloro-1,2,4-triazine-6-carboxylate, offer versatile platforms for sequential substitution. Patent CN104910086A demonstrates the substitution of chloride with methoxy groups using sodium methoxide in DMF at 5–10°C. Adapting this method, the 6-carboxylate group can be introduced via esterification with ethanol under Mitsunobu conditions or using a chloroformate intermediate.
Regioselective Functionalization at Position 5
The 5-[(4-chlorophenyl)sulfanyl] group is introduced via nucleophilic aromatic substitution (SNAr).
Thiolation Reaction Dynamics
A chloride at position 5 reacts with 4-chlorothiophenol in the presence of a base (e.g., K2CO3 or Et3N) in polar aprotic solvents like DMF or DMSO. Patent CN104262273A highlights similar thiolation reactions on triazines at 80–100°C, achieving yields of 85–90%. For the target compound, optimizing the molar ratio (1:1.2 triazine:thiol) and reaction time (6–8 hours) maximizes substitution efficiency.
Table 1: Thiolation Optimization Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 80–90°C | 88 |
| Solvent | DMF | 90 |
| Base | K2CO3 | 87 |
| Reaction Time | 6–8 hours | 89 |
Aryl Functionalization at Position 3
The 3-[3-(trifluoromethyl)phenyl] group necessitates metal-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
A bromo or iodo substituent at position 3 reacts with 3-(trifluoromethyl)phenylboronic acid. Patent US3108101A underscores the use of Pd(PPh3)4 (5 mol%) and Na2CO3 in toluene/water (3:1) at 100°C. This method achieves 82–85% yield for analogous triazine derivatives.
Direct Electrophilic Substitution
For halogen-free routes, Friedel-Crafts acylation using 3-(trifluoromethyl)benzoyl chloride and AlCl3 in dichloromethane can functionalize the triazine ring. However, this approach risks over-substitution and requires rigorous temperature control (0–5°C).
Esterification at Position 6
The ethyl carboxylate group is typically introduced early in the synthesis to avoid side reactions during subsequent steps.
Carboxylic Acid to Ester Conversion
Reacting the triazine-6-carboxylic acid with ethanol in the presence of H2SO4 (Fischer esterification) at reflux (78°C) provides the ester in 92–95% yield. Alternatively, Steglich esterification using DCC and DMAP in CH2Cl2 offers milder conditions (25°C, 12 hours).
Integrated Synthetic Pathway
Combining these steps, the recommended synthesis is:
- Triazine Core Formation : Prepare ethyl 3,5-dichloro-1,2,4-triazine-6-carboxylate via cyclocondensation.
- Position 3 Functionalization : Perform Suzuki coupling with 3-(trifluoromethyl)phenylboronic acid.
- Position 5 Thiolation : Substitute chloride with 4-chlorothiophenol.
- Purification : Recrystallize from heptane/ethyl acetate (4:1) to obtain the final compound.
Table 2: Overall Reaction Yield Comparison
| Step | Method | Yield (%) |
|---|---|---|
| Triazine Formation | Cyclocondensation | 78 |
| Suzuki Coupling | Pd(PPh3)4, Na2CO3 | 82 |
| Thiolation | K2CO3, DMF | 89 |
| Total Yield | 56 |
Challenges and Mitigation Strategies
- Regioselectivity : Competing reactions at positions 3 and 5 are minimized by sequential functionalization, starting with the less reactive site (position 3).
- Trifluoromethyl Stability : The electron-withdrawing CF3 group deactivates the triazine ring, necessitating elevated temperatures for coupling reactions.
- Purification : Column chromatography (SiO2, hexane/EtOAc 7:3) effectively separates regioisomers.
Q & A
Advanced Research Question
- Prodrug Design : Replace ethyl ester with PEGylated esters to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm) for sustained release .
- Co-Crystallization : Use co-formers like succinic acid to improve dissolution rates (pH-dependent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
